![molecular formula C16H24N2O2S B14616261 (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene CAS No. 57909-56-5](/img/structure/B14616261.png)
(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene is an organic compound that features a benzenesulfonyl group attached to a cyclohexyl ring, which is further connected to a diazene moiety with a tert-butyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride under controlled heating conditions . The resulting benzenesulfonyl chloride is then reacted with cyclohexylamine to form the intermediate benzenesulfonamide. This intermediate undergoes further reactions to introduce the diazene and tert-butyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene moiety into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzenesulfonyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites, while the diazene moiety may participate in redox reactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene.
Cyclohexylamine: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidation products of the compound.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group, a cyclohexyl ring, and a diazene moiety with a tert-butyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
57909-56-5 |
|---|---|
Molekularformel |
C16H24N2O2S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)cyclohexyl]-tert-butyldiazene |
InChI |
InChI=1S/C16H24N2O2S/c1-15(2,3)17-18-16(12-8-5-9-13-16)21(19,20)14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3 |
InChI-Schlüssel |
SFGRZRYAUUEVEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NC1(CCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
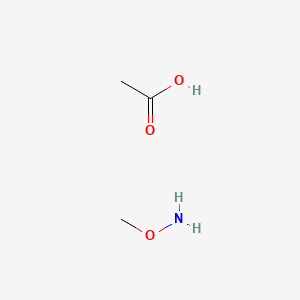

![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
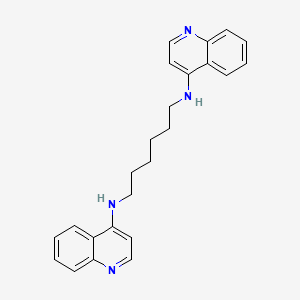
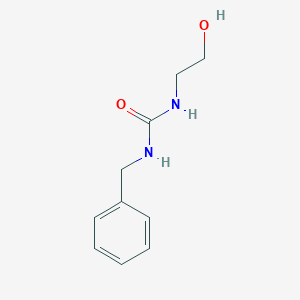
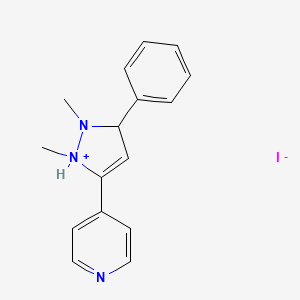
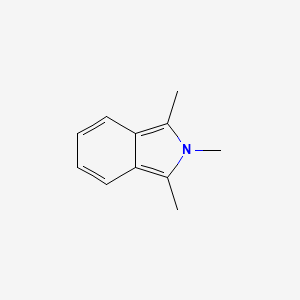
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
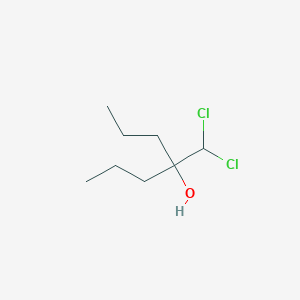
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
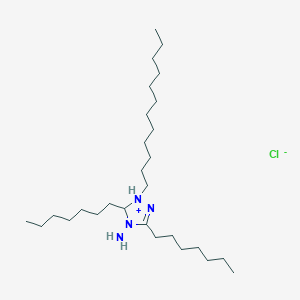

![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
